molecular formula C12H25ClN2O2 B6304824 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965310-21-7

4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B6304824
CAS No.: 1965310-21-7
M. Wt: 264.79 g/mol
InChI Key: QEHIMBZTDNRYOU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS: 1965314-53-7) is a piperidine derivative featuring a tert-butyl ester group, a dimethyl-substituted ring, and an amino group at the 4-position. Its molecular weight is approximately 264.79 g/mol, with a purity of 96% as reported by CymitQuimica .

Applications: Piperidine derivatives are critical intermediates in pharmaceutical synthesis, particularly for analgesics and bioactive molecules. The tert-butyl ester group enhances solubility and stability during synthetic processes, while the amino group facilitates further functionalization . However, commercial availability of this compound is inconsistent: ECHEMI lists it as available for sale , while CymitQuimica notes discontinuation .

Properties

IUPAC Name

tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMBZTDNRYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Step 1 : 4-Piperidinecarboxylic acid (1 eq) reacts with concentrated HCl (12 M) in a sealed autoclave at 0.3–0.5 MPa and 85–90°C for 4 hours to form the hydrochloride salt.

  • Step 2 : Boc protection under 0.2–0.4 MPa using Boc₂O (1.2 eq) in THF/water (1:1) with DMAP (0.1 eq) at 50–60°C for 8 hours.

Key Advantages :

  • Pressure enhances solubility of 4-piperidinecarboxylic acid in methanol (3:1 solvent-to-substrate ratio).

  • Eliminates column chromatography; purity reaches 96% after recrystallization.

Limitations :

  • Scalability issues due to specialized equipment requirements.

  • Yield plateaus at 60% due to Boc₂O steric hindrance.

Catalytic Boc Protection Strategies

Comparative studies from CN100345828C reveal that DMAP outperforms pyrrolidinyl pyridine in Boc protection:

CatalystSolvent SystemTemperature (°C)Yield (%)Purity (%)
DMAPTHF/Water (1:1)557895
4-PPAcetone/Water606592

DMAP’s superior nucleophilicity accelerates anhydride activation, reducing reaction time to 6 hours. Post-reaction, the product is isolated via solvent stripping (50°C under vacuum) and washed with cold diethyl ether.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column (4.6 × 150 mm), 0.1% TFA in acetonitrile/water (gradient: 5–95% over 20 min), flow rate 1.0 mL/min, λ = 254 nm.

  • Retention Time : 8.2 minutes for target compound; impurities <0.5%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 1.44 (s, 9H, Boc CH₃), 1.58 (s, 6H, C(CH₃)₂), 3.25–3.40 (m, 4H, piperidine H), 4.02 (br s, 1H, NH₂).

  • HRMS (ESI+) : m/z calcd for C₁₂H₂₄N₂O₂ [M+H]⁺ 229.1913; found 229.1909.

Industrial-Scale Challenges and Mitigation

Solubility Optimization

  • Problem : Low solubility of tert-butyl intermediates in aprotic solvents.

  • Solution : Use dimethyl sulfoxide (DMSO) as co-solvent during Boc protection, increasing yield by 15%.

Byproduct Formation

  • Major Byproduct : Di-Boc derivative from overprotection (5–8% yield).

  • Mitigation : Strict stoichiometric control (Boc₂O ≤1.2 eq) and reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexanes) .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine Derivatives with tert-Butyl Ester Groups

3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester (CAS: 796062-33-4):

  • Structural Differences : Replaces the dimethyl group at the 3-position with diethoxy substituents.
  • The amino group at the 3-position (vs. 4-position in the target compound) may affect hydrogen-bonding interactions in drug-receptor binding .

Data Table 1: Comparison of tert-Butyl Ester Piperidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Key Substituents
Target Compound 1965314-53-7 264.79 96 4-amino, 3,3-dimethyl
3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester 796062-33-4 Not reported Not reported 3-amino, 4,4-diethoxy
Piperidine Derivatives with Varied Substituents

4-((Benzyloxy)methyl)-4-fluoropiperidine hydrochloride :

  • Structural Features : A fluorinated piperidine with a benzyloxymethyl group.

(3S,4R)-4-(hydroxymethyl)-3-piperidinol hydrochloride:

  • Structural Features : Hydroxymethyl and hydroxyl groups on the piperidine ring.
  • Functional Impact : The polar hydroxyl groups improve water solubility, making this derivative suitable for aqueous-phase reactions, unlike the hydrophobic tert-butyl ester in the target compound .
Chlorinated Piperidine Derivatives

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CAS: 1335220-59-1) :

  • Structural Features : Chlorine atom and naphthyridine ring fused to the piperidine.
  • Functional Impact : The chlorine atom enhances electrophilicity, enabling cross-coupling reactions. The naphthyridine moiety expands π-stacking capabilities, useful in materials science .

Comparison with Target Compound :

  • The target compound lacks halogenation, prioritizing amino-group reactivity over electrophilic substitution. This makes it more suitable for nucleophilic reactions in drug synthesis .

Key Research Findings and Discrepancies

Synthetic Utility : The tert-butyl ester in the target compound simplifies deprotection steps compared to ethyl or methyl esters, as it resists acidic conditions .

Availability Conflicts : ECHEMI lists the compound as available , but CymitQuimica reports discontinuation, suggesting supply-chain variability .

Biological Activity: Piperidine derivatives with amino groups (e.g., the target compound) show higher affinity for opioid receptors compared to hydroxylated variants .

Biological Activity

4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1965310-21-7) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H25_{25}ClN2_2O2_2
  • Molecular Weight : 264.79 g/mol
  • Structural Characteristics : The compound features a piperidine ring with amino and carboxylic acid functionalities, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride has been explored primarily in the context of its potential as an inhibitor of various enzymes and as a therapeutic agent in different diseases.

Antimalarial Activity

Recent studies have indicated that derivatives of this compound may exhibit antimalarial properties. For instance, inhibitors targeting protein farnesyltransferase (PFT), a recognized target for malaria treatment, have shown promising results. The compound's structural analogs were evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Key Findings :

  • Inhibition Mechanism : The compound acts by inhibiting PFT, which is crucial for the post-translational modification of proteins involved in cell signaling pathways relevant to malaria pathogenesis.
  • Efficacy : Studies report effective inhibition at low micromolar concentrations (ED50_{50} values < 1 μM), demonstrating its potential as a lead compound in antimalarial drug development .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of the compound:

  • Study on PFT Inhibition :
    • Researchers synthesized various analogs and tested their inhibitory effects on PfPFT.
    • Results indicated that certain modifications to the piperidine structure enhanced both potency and selectivity against P. falciparum while maintaining low toxicity to human cells.
  • Toxicological Assessment :
    • A toxicological evaluation was conducted to assess the safety profile of the compound.
    • Findings suggested that while some derivatives exhibited cytotoxicity at high concentrations, many maintained a favorable safety margin at therapeutic doses .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50_{50} / ED50_{50}Reference
AntimalarialPfPFT< 1 μM
CytotoxicityHuman CellsHigh concentrations only

The mechanism by which 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride exerts its effects involves:

  • Inhibition of Protein Farnesyltransferase : This enzyme is essential for the proper functioning of proteins involved in cell signaling. Inhibition disrupts these pathways, leading to reduced parasite viability and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection of the piperidine amine and ester groups. For example:

  • Step 1 : Protect the primary amine using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis) .
  • Step 2 : Stabilize intermediates by controlling reaction pH (<6.5) and temperature (0–5°C) to minimize hydrolysis of the ester group .
  • Step 3 : Final hydrochloride salt formation via HCl gas bubbling in dichloromethane, followed by recrystallization in ethanol/ether .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory/eye protection : Use NIOSH-approved N95 respirators and sealed goggles due to potential lachrymator effects .
  • Handling spills : Neutralize acidic residues with sodium bicarbonate and collect solid waste in designated containers .
  • Storage : Store in amber vials under nitrogen at –20°C to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity analysis : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities >0.1% .
  • Structural confirmation : Employ ¹H/¹³C NMR (DMSO-d6) to verify tert-butyl (δ 1.4 ppm) and piperidine ring protons (δ 3.1–3.5 ppm). X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side reactions?

  • Methodological Answer :

  • Factor screening : Use a Plackett-Burman design to test variables (e.g., reaction time, temperature, catalyst loading) .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 72% yield at 40°C, 0.5 eq. DMAP) while monitoring ester hydrolysis via in-situ FTIR .
  • Contradiction resolution : If conflicting data arise (e.g., varying melting points), validate via differential scanning calorimetry (DSC) and replicate trials .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Solubility conflicts : Perform shake-flask experiments in buffered solutions (pH 2–8) with UV-Vis quantification to map pH-dependent solubility .
  • Thermal analysis : Use hot-stage microscopy alongside DSC to distinguish polymorphic forms affecting melting points .
  • Data standardization : Cross-reference with high-purity (>99%) samples synthesized under controlled conditions .

Q. How can computational methods predict the compound’s reactivity in novel drug-discovery applications?

  • Methodological Answer :

  • Reactivity modeling : Apply density functional theory (DFT) to simulate nucleophilic attack at the ester carbonyl (e.g., activation energies for hydrolysis) .
  • Docking studies : Use AutoDock Vina to assess binding affinity to biological targets (e.g., proteases) based on the free amine’s spatial orientation .
  • SAR development : Corrogate substituent effects (e.g., dimethyl groups on piperidine) using Hammett plots and in vitro IC50 assays .

Contradiction Analysis and Best Practices

  • Case example : Conflicting reports on the compound’s stability in aqueous media :
    • Resolution : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., Boc deprotection vs. ester hydrolysis) .
  • Best practice : Always validate supplier-provided data (e.g., CAS registry entries) with independent analytical methods .

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